molecular formula C9H7ClFN B062405 6-chloro-5-fluoro-3-methyl-1H-indole CAS No. 169673-97-6

6-chloro-5-fluoro-3-methyl-1H-indole

Cat. No.: B062405
CAS No.: 169673-97-6
M. Wt: 183.61 g/mol
InChI Key: CURQWZKBAVHJPH-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-3-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a chlorine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 3rd position on the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-fluoro-3-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable indole precursor. For instance, starting from 3-methylindole, selective chlorination and fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The presence of halogens (chlorine and fluorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products:

    Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the halogens.

    Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring, such as indole-2-carboxylic acid or indoline derivatives.

Scientific Research Applications

6-Chloro-5-fluoro-3-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of halogens and the methyl group can influence its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    5-Chloro-3-methylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    6-Fluoro-3-methylindole: Lacks the chlorine atom, leading to different chemical and biological properties.

    5-Fluoro-3-methylindole: Lacks the chlorine atom at the 6th position, influencing its overall reactivity.

Uniqueness: 6-Chloro-5-fluoro-3-methyl-1H-indole is unique due to the combined presence of chlorine, fluorine, and a methyl group on the indole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

6-chloro-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURQWZKBAVHJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597137
Record name 6-Chloro-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169673-97-6
Record name 6-Chloro-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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